2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS No. 1105223-93-5) is a thienopyrimidine derivative characterized by a sulfur-linked acetamide group and a substituted phenyl ring. Its molecular formula is C₂₃H₂₁N₃O₂S, with a molecular weight of 403.50 g/mol . Structural analysis reveals a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group, a 7-phenyl ring, and a sulfanyl-acetamide moiety linked to a 2-ethyl-6-methylphenyl group.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-4-17-13-9-10-16(3)21(17)26-20(29)15-32-25-27-22-19(18-11-7-6-8-12-18)14-31-23(22)24(30)28(25)5-2/h6-14H,4-5,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUSQIUDFCNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include ethyl acetoacetate, phenyl isothiocyanate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S
- Molecular Weight : 344.21 g/mol
- Key Features :
- Bioactivity: Not explicitly stated, but chlorine atoms may improve membrane permeability and target binding .
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Molecular Formula : C₂₃H₁₉F₃N₃O₃S₂
- Molecular Weight : 518.54 g/mol
- Key Features :
- Trifluoromethoxy group increases lipophilicity (logP ~3.5 estimated) and metabolic stability.
- Bulkier substituents (4-trifluoromethoxyphenyl) may sterically hinder target binding compared to the 2-ethyl-6-methylphenyl group in the target compound .
- Higher molecular weight (518.54 vs. 403.5) due to fluorine and additional sulfur atoms .
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
- Molecular Formula : C₁₂H₁₄N₂O₅S
- Molecular Weight : 298.31 g/mol
- Key Features: Tetrahydrofuran ring introduces conformational rigidity. Sulfamoyl group enhances solubility in polar solvents (e.g., DMSO) compared to the sulfanyl-acetamide linkage in the target compound . Lower molecular weight (298.31 vs.
Physicochemical and Structural Comparison
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Cl, CF₃O) : Enhance binding to electron-deficient enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility .
- Alkyl Groups (e.g., Ethyl, Methyl) : Improve metabolic stability and hydrophobic interactions, as seen in the target compound’s 2-ethyl-6-methylphenyl group .
- Sulfur Linkages : Sulfanyl (-S-) and sulfamoyl (-SO₂NH-) groups influence redox stability and hydrogen-bonding capacity .
Discussion
The target compound’s structural uniqueness lies in its balanced combination of alkyl and aryl substituents, which optimize both lipophilicity and steric compatibility. The trifluoromethoxy analog demonstrates how fluorinated groups can enhance bioavailability but at the cost of increased molecular weight. The tetrahydrofuran-containing compound highlights the trade-off between solubility and rigidity.
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is a thienopyrimidine derivative that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to elucidate its pharmacological significance.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving sulfur-containing compounds and nitrogen sources.
- Introduction of Substituents : Ethyl, phenyl, and methyl groups are introduced via substitution reactions using appropriate electrophiles.
Antimicrobial Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit significant antimicrobial activity. For example, compounds related to this structure have demonstrated antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Research indicates that thienopyrimidines can inhibit de novo purine biosynthesis by targeting enzymes such as GARFTase and AICARFTase. The compound's structure allows it to selectively inhibit these enzymes, which are crucial in cancer cell proliferation .
Case Study 1: Inhibition of Enzymatic Activity
In vitro assays have shown that the compound inhibits GARFTase with a Ki value of 2.97 μM and AICARFTase with a Ki value of 9.48 μM . This dual inhibition suggests that the compound may be effective against tumors that exhibit resistance to traditional therapies.
Case Study 2: Structure-Activity Relationship
A study examining various thienopyrimidine derivatives revealed that modifications to the side chains significantly affected biological activity. The introduction of specific substituents enhanced potency against tumor cells while maintaining selectivity for folate receptors .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
